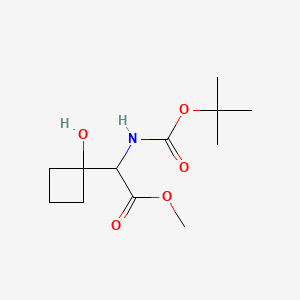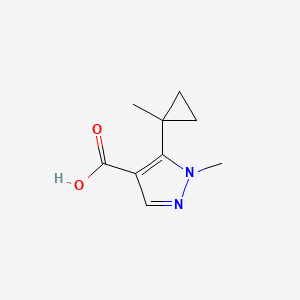![molecular formula C8H14ClNO3 B13581246 1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)
1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . It is a spiro compound, characterized by a unique three-dimensional structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-hydroxyspiro[33]heptane-1-carboxylic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis procedures. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. The spirocyclic structure may also contribute to its unique binding properties .
類似化合物との比較
Similar Compounds
- 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxyspiro[3.3]heptane-1-carboxylic acid
Uniqueness
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its stability and solubility compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research .
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H |
InChIキー |
SIHIUUSGPIITQN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(CC2(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)



![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)








